molecular formula C9H9BrOZn B14884533 3-Allyloxyphenylzinc bromide

3-Allyloxyphenylzinc bromide

Cat. No.: B14884533
M. Wt: 278.5 g/mol
InChI Key: FCBRAFLUQJGRPU-UHFFFAOYSA-M
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Description

3-Allyloxyphenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an allyloxy group at the 3-position, coordinated to a zinc bromide moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and functional group tolerance . The allyloxy group (–O–CH2CH2CH2) introduces steric and electronic effects that influence reactivity and selectivity in bond-forming processes.

Properties

Molecular Formula

C9H9BrOZn

Molecular Weight

278.5 g/mol

IUPAC Name

bromozinc(1+);prop-2-enoxybenzene

InChI

InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1

InChI Key

FCBRAFLUQJGRPU-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Allyloxyphenylzinc bromide can be synthesized through the reaction of 3-allyloxybromobenzene with zinc in the presence of a suitable catalyst. One common method involves the use of unactivated zinc powder and a catalytic amount of aluminum chloride in dry tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired organozinc compound .

Industrial Production Methods: In an industrial setting, the preparation of 3-allyloxyphenylzinc bromide can be scaled up by using larger quantities of the starting materials and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions with [1.1.1]Propellane

3-Allyloxyphenylzinc bromide reacts with [1.1.1]propellane to form bicyclo[1.1.1]pentane (BCP) derivatives. This reaction proceeds via a regioselective opening of the propellane, facilitated by the nucleophilic nature of the zinc reagent .

ReactantElectrophileProduct (BCP Derivative)YieldConditions
Allylzinc bromideBenzoyl chloride9a 96%THF, 25°C, 2 h
Cinnamylzinc bromideBenzoyl chloride9b 93%THF, 25°C, 2 h
Cyclohex-2-enylzincAllyl halides9j 70%Cu-mediated, RT

Mechanism :

  • The reaction involves a cyclic transition state (27 ) with ZnBr₂ and LiCl, leading to allylic rearrangement .

  • DFT calculations confirm that the regioselectivity arises from steric and electronic factors favoring the formation of thermodynamically stable products .

Functionalization via Trapping with Electrophiles

The zincated BCP intermediates generated from [1.1.1]propellane can be further functionalized using diverse electrophiles :

Electrophile TypeExampleProduct (Functionalized BCP)Yield
Acyl chloridesBenzoyl chloride9a (acyl-BCP)97%
Allyl halidesAllyl bromide9k (allyl-BCP)85%
Tosyl cyanideTosyl cyanide9g (aminated BCP)91%

Key Observations :

  • Functionalization occurs under mild copper-mediated conditions.

  • The reaction tolerates esters, nitriles, and terpenoid-derived substrates .

Oxidation and Reduction Pathways

3-Allyloxyphenylzinc bromide undergoes redox transformations:

  • Oxidation : Forms phenols or quinones under aerobic conditions.

  • Reduction : Yields hydrocarbons (e.g., allylbenzene derivatives) via protonolysis or hydride transfer.

Example :
3-Allyloxyphenylzinc bromideH2O/O2Phenol derivative+Zn(OH)Br\text{3-Allyloxyphenylzinc bromide} \xrightarrow{\text{H}_2\text{O/O}_2} \text{Phenol derivative} + \text{Zn(OH)Br}

Allylic Rearrangement Reactions

Unsymmetric allylic zinc reagents, such as cinnamylzinc bromide, undergo complete allylic rearrangement during reactions with [1.1.1]propellane :

Starting MaterialProductRegioselectivity
Cinnamylzinc bromide9b 100% α-adduct

Mechanistic Insight :

  • Rearrangement occurs via a six-membered cyclic transition state involving ZnBr₂ and LiCl .

Stability and Reaction Optimization

  • Thermal Stability : Zincated BCP intermediates remain stable at elevated temperatures (50–100°C) .

  • Catalyst Loading : Reactions proceed efficiently with low Ni/photoredox catalyst loadings (2–3 mol%) .

Scientific Research Applications

Chemistry: 3-Allyloxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and biologically active compounds .

Industry: In the chemical industry, 3-allyloxyphenylzinc bromide is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it an important reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 3-allyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The allyloxy group enhances the reactivity of the compound by providing additional stabilization through resonance effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Organometallic Reagents

Compound Metal Key Reactivity Yield in Model Reaction Conditions Reference
Allylzinc bromide Zn Dipolar cycloaddition 82% THF, rt, 12–14 h
Allylindium reagent In Nucleophilic addition/cyclization Not reported Not specified
5-Fluoro-2-pyridylzinc bromide Zn Cross-coupling with electrophiles Not reported Typically <0°C

Table 2: Substituent Effects on Reactivity

Compound Substituent Electronic Effect Key Application
3-Allyloxyphenylzinc bromide Allyloxy (–O–CH2CH2CH2) Electron-donating (resonance) Cross-coupling, cycloadditions
3-Chlorobenzyl bromide Chlorine (–Cl) Electron-withdrawing (inductive) Electrophilic substitution
1-Allyl-3-butylimidazolium bromide Allyl/butyl Ionic/polar Solvent/catalyst in organic synthesis

Research Findings and Trends

  • Stability : Zinc reagents generally exhibit greater stability than indium or magnesium analogs, making them preferable for multi-step syntheses .
  • Selectivity : The allyloxy group in 3-allyloxyphenylzinc bromide may direct coupling reactions to meta positions on aromatic substrates, contrasting with ortho/para directing effects of halogens .
  • Challenges: Handling organozinc compounds requires anhydrous conditions, whereas ionic liquids (e.g., imidazolium salts) are more tolerant to moisture .

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